molecular formula C20H16FN5O4 B2564767 2-(4-fluorophenoxy)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1207037-16-8

2-(4-fluorophenoxy)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2564767
CAS RN: 1207037-16-8
M. Wt: 409.377
InChI Key: ONEGKKZVVCNULO-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C20H16FN5O4 and its molecular weight is 409.377. The purity is usually 95%.
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Scientific Research Applications

Radiolabeling for PET Imaging

Compounds within the same structural family, particularly those containing fluorine atoms, have been developed for radiolabeling and use in positron emission tomography (PET) imaging. For instance, a study by Dollé et al. (2008) discusses the synthesis of a fluorine-18 labeled compound for imaging the translocator protein (18 kDa) with PET, highlighting the utility of such compounds in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) explores the synthesis of coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating the impact of hydrogen bonding on self-assembly processes and revealing significant antioxidant activities. This indicates the potential of such compounds in developing new materials with tailored properties and in antioxidant applications (Chkirate et al., 2019).

Anti-inflammatory and Anticancer Properties

Compounds related to the queried chemical structure have been synthesized and evaluated for their biological activities, including anti-inflammatory and anticancer properties. For instance, Sunder and Maleraju (2013) report the synthesis and anti-inflammatory activity of N-(3-chloro-4-fluorophenyl)-2- derivatives, indicating the medicinal chemistry applications of these compounds (Sunder & Maleraju, 2013).

Fluorogenic Dyes and Ligands for Neuroinflammation

The ability to synthesize compounds with specific electronic and structural properties allows for their application in the development of fluorogenic dyes and ligands targeting neuroinflammatory processes. Damont et al. (2015) discuss the synthesis of pyrazolo[1,5-a]pyrimidines as translocator protein ligands, emphasizing their role in imaging neuroinflammation via PET (Damont et al., 2015).

Material Science and Chemoselective Synthesis

The structural features of compounds similar to the one have been leveraged in material science and chemoselective synthesis processes. Magadum and Yadav (2018) demonstrate the chemoselective acetylation of 2-aminophenol, using immobilized lipase for the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcasing the versatility of these compounds in chemical synthesis and drug development (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O4/c1-12-9-18(27)24-20(22-12)26-17(10-15(25-26)16-3-2-8-29-16)23-19(28)11-30-14-6-4-13(21)5-7-14/h2-10H,11H2,1H3,(H,23,28)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEGKKZVVCNULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135879834

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